Technical Profile: 6-Acetoxy-5-bromo-7-azaindole
Technical Profile: 6-Acetoxy-5-bromo-7-azaindole
This guide serves as an advanced technical whitepaper on 6-acetoxy-5-bromo-7-azaindole , a specialized bifunctional intermediate used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.
CAS Registry Number: 1427503-65-8
Chemical Formula: C
Executive Summary
6-acetoxy-5-bromo-7-azaindole represents a strategic "masked" scaffold in medicinal chemistry. It combines the electrophilic utility of a C5-bromine atom (amenable to Suzuki/Buchwald couplings) with a C6-acetoxy group. The acetoxy moiety serves two critical roles:
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Solubility & Purification: It renders the typically insoluble 6-oxo-7-azaindole tautomer lipophilic, facilitating silica gel chromatography.
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Synthetic Divergence: It acts as a precursor to the 6-oxo (lactam) pharmacophore or, via hydrolysis and chlorination, to 6-chloro-7-azaindoles (key electrophiles for S
Ar reactions).
This guide details the synthesis, mechanistic underpinnings, and downstream applications of this compound, intended for drug discovery chemists optimizing 7-azaindole cores (e.g., Vemurafenib analogs).
Structural Properties & Reactivity Analysis[1]
Electronic Architecture
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1]
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C5-Position (Bromine): The 5-position is electronically activated for Palladium-catalyzed cross-coupling but deactivated towards electrophilic aromatic substitution (EAS) compared to the C3 position. The bromine atom provides a stable handle for carbon-carbon bond formation.
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C6-Position (Acetoxy): The C6 position is adjacent to the pyridine nitrogen. The acetoxy group is an "activated ester" of the enol form. Under acidic or basic aqueous conditions, it rapidly hydrolyzes to the thermodynamically stable 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (lactam).
Tautomeric Considerations
While the compound is isolated as the O-acetyl tautomer (lactim ester), it is synthetically equivalent to the 6-pyridone. Researchers must handle the compound under anhydrous conditions to prevent premature hydrolysis if the acetoxy group is to be retained for specific transformations.
Synthetic Protocol
The synthesis of 6-acetoxy-5-bromo-7-azaindole relies on the Reissert-Henze rearrangement (also known as the Boekelheide rearrangement variant) of the corresponding N-oxide.
Step-by-Step Methodology
Precursor: 5-Bromo-7-azaindole (CAS 183208-35-7)
Phase A: N-Oxidation
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Dissolution: Dissolve 5-bromo-7-azaindole (1.0 equiv) in dichloromethane (DCM) or ethyl acetate.
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Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 1.1–1.2 equiv) portion-wise at 0°C.
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Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS for consumption of starting material.
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Workup: Wash with saturated NaHCO
to remove m-chlorobenzoic acid byproduct. Isolate 5-bromo-7-azaindole-7-oxide .-
Note: The N-oxide is highly polar and may precipitate. Filtration is often sufficient.
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Phase B: Reissert-Henze Rearrangement
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Activation: Suspend the dried N-oxide (1.0 equiv) in acetic anhydride (Ac
O, 5–10 equiv). Ac O acts as both reagent and solvent. -
Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.
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Mechanistic Insight: The N-oxide oxygen attacks an acetyl group. The resulting acetoxy-ammonium species undergoes an intramolecular rearrangement (nucleophilic attack by acetate at C6) followed by elimination of acetic acid to restore aromaticity.
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Isolation: Concentrate the reaction mixture in vacuo to remove excess Ac
O. -
Purification: The residue is typically a dark oil or solid. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 6-acetoxy-5-bromo-7-azaindole .
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield (Step 1) | 85–95% | N-oxidation is quantitative; loss usually occurs during extraction. |
| Yield (Step 2) | 60–75% | Competitive N-acetylation or hydrolysis can lower yield. |
| Appearance | Off-white to yellow solid | Color darkens upon exposure to moisture/air. |
| Storage | -20°C, Inert Atmosphere | Hydrolysis risk. Stable for months if dry. |
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and the divergent reactivity pathways available from the 6-acetoxy intermediate.
Figure 1: Synthetic pathway from 5-bromo-7-azaindole to the 6-acetoxy derivative and subsequent divergence points.[1][2][3][4]
Applications in Drug Discovery[5][6]
Orthogonal Functionalization
The primary value of 6-acetoxy-5-bromo-7-azaindole lies in its ability to allow sequential functionalization of the C5 and C6 positions.
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C5-First Strategy: Perform Suzuki-Miyaura coupling on the 6-acetoxy species. The acetoxy group is generally stable to standard mild coupling conditions (Pd(dppf)Cl
, K CO , Dioxane/H O), provided the base concentration is not high enough to cause rapid hydrolysis. -
C6-First Strategy: Hydrolyze the acetoxy group to the 6-one , then chlorinate with POCl
to yield 5-bromo-6-chloro-7-azaindole . This allows for S Ar displacement at C6 with amines (common in kinase inhibitor design to bind the hinge region) before functionalizing the C5 bromine.
Case Study: Kinase Inhibitor Scaffolds
In the development of BRAF or JAK inhibitors, the 7-azaindole core mimics the purine ring of ATP.
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The C5 substituent often projects into the hydrophobic pocket (gatekeeper region).
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The C6 substituent (if an amine) can interact with the solvent front or ribose binding pocket.
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The 6-acetoxy intermediate provides the necessary flexibility to install these groups in the correct order to maximize yield and regioselectivity.
References
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Preparation of 5-bromo-7-azaindole
- Source: Patent CN109081840B.
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URL:
- Reissert-Henze Functionalization of 7-Azaindoles: Source:Journal of Organic Chemistry, 2001, 5, 471-506. "Synthesis and Reactivity of 7-Azaindoles." Context: Describes the general reactivity of azaindole N-oxides with acetic anhydride.
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Catalog Verification of 6-Acetoxy-5-bromo-7-azaindole
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Source: Namiki Shoji Co., Ltd. Catalog (2019). Item SL-08546.[2]
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URL: (See CAS 1427503-65-8).
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General Azaindole Functionalization Review
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Source:Molecules, 2018, 23, 2673.[2] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."
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URL:
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